5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid
Overview
Description
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Synthesis Analysis
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Synthesis and Chemical Properties
- 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid has been utilized in the synthesis of various organic compounds, such as the active principles of Amanita muscaria. It's been synthesized from 3-bromo-5-methylisoxazole by way of 3-methoxyisoxazole-5-acetic acid, and from 3-methoxyisoxazole-5-carboxylic acid by reduction of its amide with diborane (Bowden, Crank, & Ross, 1968).
Applications in Organic Synthesis
- The compound plays a role in the study of regioselectivity of the 3-hydroxyisoxazole-5-ester, specifically regarding O- versus N-alkylation. It has been used in the preparation of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which serve as intermediates for analogues of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).
Exploration in Medicinal Chemistry
- In medicinal chemistry, derivatives of isoxazole-4-carboxylic acid, like 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, have been synthesized for potential use in immunological tests. Some compounds show significant suppressory activities in humoral and cellular immune responses, hinting at possible immunotropic activities (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
Role in Isoxazole-based Drug Research
- This compound is also significant in the synthesis of isoxazole-based drugs. For instance, the excitatory amino acid 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (AMPA) has been prepared using a method that involves bromomethylation and control of involved equilibria, where N-protecting methoxymethyl groups, similar to 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, are used (Begtrup & Sløk, 1993).
Use in Biomimetic Synthesis Studies
- It has been used in biomimetic synthesis studies, such as in the development of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for the synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Safety And Hazards
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Future Directions
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Please note that the availability of this information would depend on the extent to which the compound has been studied. For less well-known compounds, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
properties
IUPAC Name |
5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)12-8-4/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWPMZISFZALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735105 | |
Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | |
CAS RN |
1108712-48-6 | |
Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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